

Basic Red 18:1: A Technical Guide to its Fluorescent Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Basic red 18:1*

Cat. No.: *B15554426*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Basic Red 18:1, a cationic monoazo dye, is recognized for its vibrant red hue, a characteristic derived from its conjugated system of double bonds which enables the absorption of light within the visible spectrum.^[1] While extensively utilized in the textile industry for dyeing and printing acrylic fabrics, its properties as a fluorescent compound have garnered interest in biological research.^[2] This technical guide provides a comprehensive overview of the fluorescent properties of **Basic Red 18:1**, consolidating available data on its photophysical characteristics, and offering generalized experimental protocols for its application as a fluorescent stain.

Chemical Identity and Structure

There is some ambiguity in the literature regarding the precise chemical identity of "**Basic Red 18:1**". It is often used interchangeably with "Basic Red 18" and "Cationic Red GTL". The more predominantly cited compound, Basic Red 18, possesses the chemical formula $C_{19}H_{25}Cl_2N_5O_2$ and the CAS number 14097-03-1.^{[3][4][5]} However, other sources may refer to **Basic Red 18:1** with different CAS numbers and molecular formulas. For the purpose of this guide, we will focus on the properties associated with the common Basic Red 18 structure.

The molecular structure of Basic Red 18 features a quaternary ammonium group, which imparts a permanent positive charge, classifying it as a cationic dye.^{[1][6]} This positive charge

facilitates its interaction with negatively charged molecules, a key aspect of its staining mechanism in biological applications.

Photophysical Properties

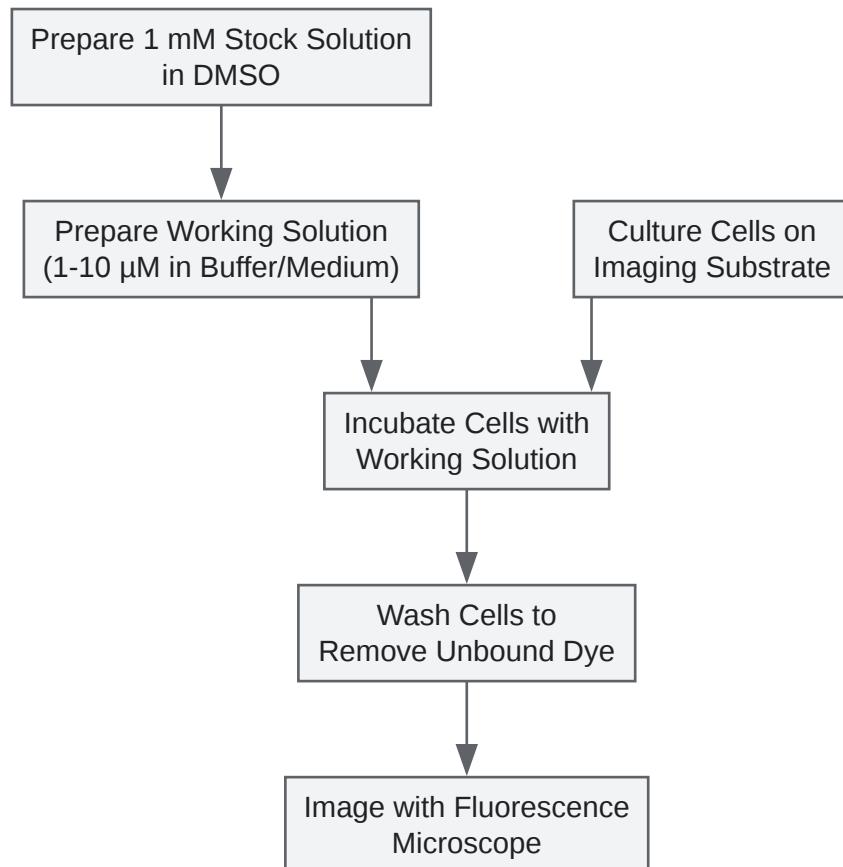
The interaction of **Basic Red 18:1** with light is fundamental to its function as a dye and a fluorescent probe. The key photophysical parameters are summarized below. It is important to note that while the compound is acknowledged as fluorescent, extensive and experimentally verified quantitative data, such as fluorescence quantum yield and lifetime, are not readily available in public literature.[\[7\]](#)

Property	Value	Source
Molecular Formula	<chem>C19H25Cl2N5O2</chem>	[3] [4] [5]
Molar Mass	426.34 g/mol	[3] [4]
Appearance	Dark red powder	[2] [3]
Solubility	Soluble in water	[2]
Absorption Maximum (λ_{max})	484 nm	[8]
Absorption Maximum (as a biological stain)	540-550 nm	[7]
Emission Maximum (λ_{em})	Not experimentally determined; typical for red dyes with similar absorption.	[1]
Fluorescence Quantum Yield (Φ_f)	Data not publicly available. Generally low for many azo dyes.	[7]
Fluorescence Lifetime (τ_f)	Data not publicly available.	[7]

Experimental Protocols

Given the limited specific protocols for **Basic Red 18:1** as a fluorescent probe, the following generalized methodology is provided for its use as a fluorescent stain for cellular components

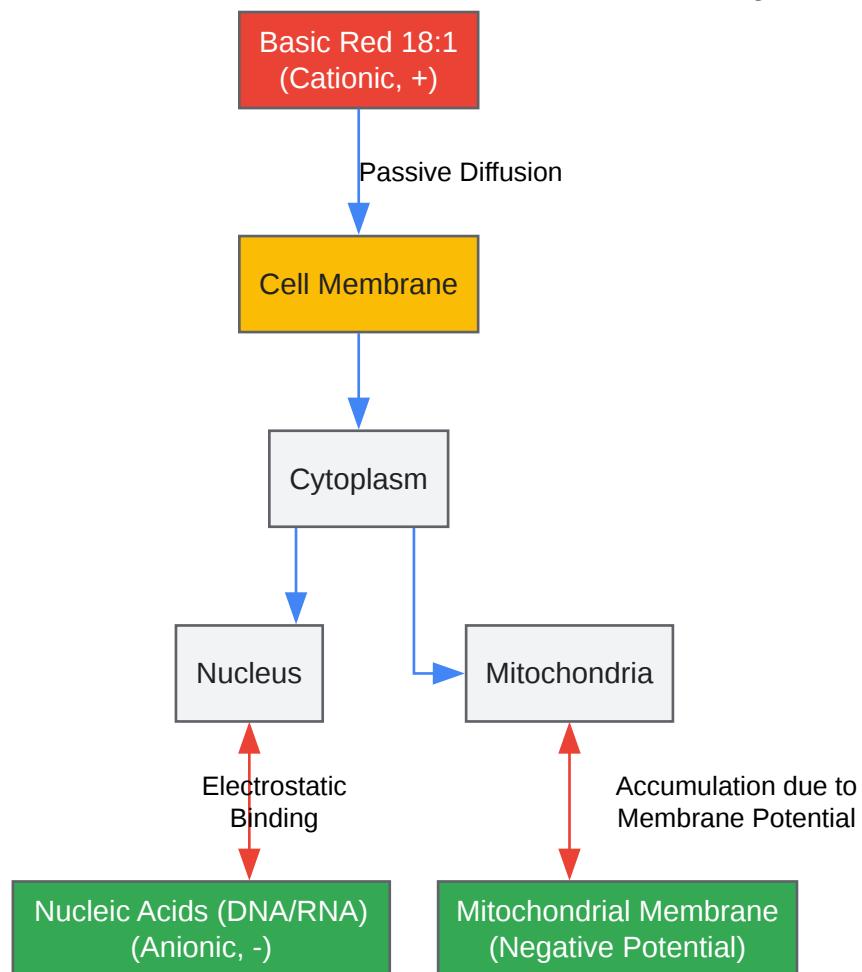
like the nucleus and mitochondria, leveraging its cationic nature to bind to negatively charged nucleic acids.[6][7]


General Protocol for Fluorescent Staining of Live Cells

- Stock Solution Preparation: Prepare a 1 mM stock solution of **Basic Red 18:1** in dimethyl sulfoxide (DMSO).
- Working Solution Preparation: Dilute the stock solution in a suitable buffer (e.g., phosphate-buffered saline, PBS) or complete cell culture medium to the desired final concentration. The optimal concentration should be determined empirically but can range from 1 to 10 μ M.
- Cell Preparation: Grow cells on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips).
- Staining: Remove the culture medium and wash the cells with PBS. Incubate the cells with the working solution of **Basic Red 18:1** for 15-30 minutes at 37°C.
- Washing: Remove the staining solution and wash the cells two to three times with PBS to remove unbound dye.
- Imaging: Mount the coverslip on a slide with an appropriate mounting medium. Visualize the stained cells using a fluorescence microscope equipped with a filter set suitable for red fluorescence (Excitation: ~540-550 nm).[7]

Diagrams

Logical Workflow for Cell Staining and Fluorescence Microscopy


Workflow for Cellular Staining with Basic Red 18:1

[Click to download full resolution via product page](#)

Caption: A generalized workflow for staining live cells with **Basic Red 18:1**.

Signaling Pathway of Cationic Dye Interaction

Mechanism of Basic Red 18:1 Cellular Staining

[Click to download full resolution via product page](#)

Caption: Electrostatic interaction drives the binding of cationic **Basic Red 18:1**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. basicdye.com [basicdye.com]

- 2. Basic red 18:1 - Cationic red 18:1 - Cationic red GTLN from Emperor Chem [emperordye.com]
- 3. worlddyeviety.com [worlddyeviety.com]
- 4. Basic Red 18 | C19H25Cl2N5O2 | CID 91331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Cationic Red GTL-Cationic Dyes-Qingdao Sanhuan Colorchem CO.,LTD [cncolorchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Basic Red 18:1: A Technical Guide to its Fluorescent Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15554426#is-basic-red-18-1-a-fluorescent-compound]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com